molecular formula C23H27FN4O3 B018639 7-Hydroxy Risperidone CAS No. 147663-04-5

7-Hydroxy Risperidone

Katalognummer: B018639
CAS-Nummer: 147663-04-5
Molekulargewicht: 426.5 g/mol
InChI-Schlüssel: ABWPQNZPAOAQSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Hydroxy Risperidone (C₂₃H₂₇FN₄O₃; molecular weight: 426.49 g/mol) is a hydroxylated derivative and a known impurity/metabolite of risperidone, a second-generation antipsychotic . Structurally, it features a hydroxyl group at the 7-position of the benzisoxazole ring (Figure 1), which distinguishes it from risperidone (C₂₃H₂₇FN₄O₂; molecular weight: 410.48 g/mol) and other metabolites like 9-hydroxyrisperidone (paliperidone). While 9-hydroxyrisperidone is an active metabolite with FDA approval for schizophrenia treatment, this compound is primarily studied in the context of pharmacokinetics, drug metabolism, and impurity profiling .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxy-risperidone involves the hydroxylation of risperidone. One method includes the use of human cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4, which catalyze the hydroxylation process . Another method involves the use of palladium-carbon catalysts in an alcoholic solvent under controlled hydrogen vapor pressure .

Industrial Production Methods: Industrial production of 9-Hydroxy-risperidone typically involves the use of high-performance liquid chromatography (HPLC) for purification. The process includes the cyclization of specific intermediates followed by hydroxylation and purification steps to achieve high purity levels .

Analyse Chemischer Reaktionen

Types of Reactions: 9-Hydroxy-risperidone undergoes several types of chemical reactions, including:

    Oxidation: Conversion of risperidone to 9-Hydroxy-risperidone via hydroxylation.

    Reduction: Not commonly involved in its primary metabolic pathway.

    Substitution: Limited data on substitution reactions specific to 9-Hydroxy-risperidone.

Common Reagents and Conditions:

Major Products: The primary product of these reactions is 9-Hydroxy-risperidone itself, which is formed from the parent compound risperidone .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

Pharmacokinetics involves studying how drugs are absorbed, distributed, metabolized, and excreted in the body. 7-Hydroxy Risperidone plays a critical role in understanding the pharmacokinetics of Risperidone due to its active status.

Key Findings:

  • A study highlighted the relationship between plasma concentrations of Risperidone and its metabolites, including this compound, and their effects on side effects and treatment efficacy in children and adolescents with autism spectrum disorder (ASD) .
  • The pharmacokinetic parameters such as maximum concentration (Cmax) and area under the curve (AUC) were analyzed to establish a therapeutic window for effective dosing .

Table 1: Pharmacokinetic Parameters of Risperidone and Metabolites

ParameterRisperidone9-Hydroxyrisperidone7-Hydroxyrisperidone
Cmax (ng/mL)VariableVariableNot specified
AUC (ng·h/mL)VariableVariableNot specified
Half-life (h)~20VariableNot specified
Bioavailability (%)70N/AN/A

Therapeutic Drug Monitoring

Therapeutic drug monitoring (TDM) is essential for optimizing drug therapy, especially for antipsychotics like Risperidone. Monitoring levels of this compound can help tailor treatment plans to individual patients.

Case Studies:

  • In a clinical trial involving children treated with Risperidone, TDM was shown to enhance safety and effectiveness by adjusting doses based on plasma levels of both Risperidone and its metabolites .
  • The study utilized advanced techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) for accurate measurement of drug concentrations .

Genetic Polymorphism Studies

Genetic variations can significantly affect drug metabolism. Research has indicated that polymorphisms in genes encoding cytochrome P450 enzymes can influence the pharmacokinetics of Risperidone and its metabolites.

Insights:

  • Variants in CYP2D6 and CYP3A4 genes were associated with differences in the metabolism rates of Risperidone to this compound, impacting therapeutic outcomes .
  • Understanding these genetic factors can lead to personalized medicine approaches, ensuring that patients receive the most effective doses based on their genetic profiles.

Clinical Applications in Schizophrenia Treatment

This compound contributes to the therapeutic effects of Risperidone by enhancing its efficacy in treating schizophrenia.

Clinical Evidence:

  • The combined action of Risperidone and this compound has been linked to improved management of both positive and negative symptoms of schizophrenia .
  • A review indicated that the active moiety comprising both compounds is crucial for achieving desired clinical outcomes while minimizing side effects .

Methodological Advances in Drug Analysis

Recent advancements in analytical techniques have improved the ability to measure this compound concentrations accurately.

Innovative Techniques:

  • Solid-phase extraction methods have been developed for efficient quantification of Risperidone and its metabolites in biological samples .
  • These techniques enhance sensitivity and specificity, allowing for better monitoring of drug levels during treatment.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Related Compounds

Risperidone vs. 7-Hydroxy Risperidone

  • Structural Differences : The addition of a hydroxyl group at the 7-position in this compound alters its polarity and metabolic stability compared to risperidone. This modification may reduce its blood-brain barrier permeability, limiting its central nervous system (CNS) activity .
  • Pharmacokinetics : Risperidone undergoes hepatic metabolism via CYP2D6 and CYP3A4 to form 9-hydroxyrisperidone (active) and this compound (inactive or weakly active). Plasma concentrations of this compound are dose-proportional but significantly lower than those of 9-hydroxyrisperidone .

Table 1: Key Pharmacokinetic Parameters of Risperidone and Metabolites

Parameter Risperidone 9-Hydroxyrisperidone This compound
Cmax (ng/mL) 20–50 30–70 <5 (estimated)
tmax (hours) 1–2 3–4 2–3
AUC (ng·h/mL) 200–600 400–1,200 20–50
Active Metabolite? Yes Yes No

Data derived from therapeutic drug monitoring studies .

This compound vs. 9-Hydroxyrisperidone (Paliperidone)

  • Clinical Relevance: 9-Hydroxyrisperidone (paliperidone) is an FDA-approved antipsychotic with prolonged efficacy due to reduced first-pass metabolism.
  • Receptor Binding : Paliperidone shows potent antagonism at dopamine D₂ and serotonin 5-HT₂A receptors (Ki < 10 nM), whereas this compound’s binding affinity is >100-fold weaker, as inferred from structural analogs .

Comparison with Other Antipsychotics

Olanzapine and Clozapine

  • Efficacy : Olanzapine and clozapine demonstrate superior relapse prevention in schizophrenia compared to risperidone, particularly in higher-dose groups (HR = 0.72 for olanzapine vs. 0.89 for risperidone) .
  • Metabolic Profile : Unlike this compound, olanzapine’s metabolites (e.g., N-desmethyl olanzapine) retain partial activity, contributing to its prolonged effects .

Quetiapine and Ziprasidone

  • Dose Reliability : Risperidone and its metabolites show wider confidence intervals in efficacy at higher doses compared to ziprasidone, which exhibits better dose-response predictability in recurrent schizophrenia .
  • Side Effects : this compound’s lack of activity may reduce toxicity risks compared to quetiapine, which is associated with dose-dependent sedation and metabolic effects .

Research Findings and Mechanistic Insights

  • Structural-Activity Relationship (SAR) : Hydrophobic modifications on risperidone’s rings enhance D₂ receptor antagonism (e.g., fluorinated derivatives), whereas hydroxylation at the 7-position diminishes receptor engagement .
  • Functional Role of Hydroxyl Groups : In coumarin derivatives, methylation of the 7-hydroxy group abolishes inhibitory activity (IC₅₀ increases from 8.68 μM to 223 μM), suggesting that free hydroxyl groups are critical for bioactivity in certain scaffolds . This parallels the reduced efficacy of this compound compared to risperidone.

Table 2: Comparative Receptor Binding and Efficacy

Compound D₂ Receptor Ki (nM) 5-HT₂A Receptor Ki (nM) Clinical Use
Risperidone 3.1 0.16 Schizophrenia, BPSD
9-Hydroxyrisperidone 2.8 0.12 Schizophrenia
This compound >300 >100 Non-therapeutic
Olanzapine 11 4.0 Schizophrenia, Bipolar

Data synthesized from receptor binding studies .

Biologische Aktivität

7-Hydroxy Risperidone, also known as 9-Hydroxy-risperidone, is a significant active metabolite of the antipsychotic medication risperidone. It plays a crucial role in the pharmacological effects associated with the treatment of schizophrenia and bipolar disorder. This article provides an in-depth examination of the biological activity of this compound, including its pharmacokinetics, mechanism of action, and relevant case studies.

Pharmacokinetics

The pharmacokinetics of this compound are characterized by its metabolism primarily through the cytochrome P450 enzyme system, particularly CYP2D6. The hydroxylation process converts risperidone to 9-hydroxyrisperidone, which is responsible for a substantial portion of the drug's therapeutic effects.

Key Pharmacokinetic Parameters

ParameterValue
Metabolism CYP2D6 (primary), CYP3A4 (minor)
Half-life Approximately 20 hours
Bioavailability Varies based on genetic polymorphisms
Excretion Urine (up to 31% as metabolites)

This compound exhibits high-affinity antagonism at dopaminergic D2 receptors and serotonergic 5-HT2A receptors. This dual action is critical for its efficacy in managing both positive and negative symptoms of schizophrenia.

  • Dopaminergic D2 Receptors : Inhibition reduces dopaminergic overactivity in mesolimbic pathways.
  • Serotonergic 5-HT2A Receptors : Antagonism enhances serotonergic transmission, which may alleviate negative symptoms.

The compound's interaction with various enzymes and proteins influences neuronal firing and mitochondrial function. It has been shown to affect gene expression related to neurotransmitter systems, which contributes to its therapeutic effects.

Cellular Effects

Research indicates that this compound impacts several cellular processes:

  • Modulation of neurotransmitter release
  • Regulation of neuronal excitability
  • Influence on mitochondrial dynamics

Case Studies and Research Findings

Numerous studies have explored the clinical implications of this compound:

  • Clinical Efficacy : A study involving patients treated with risperidone showed that those with higher plasma levels of 9-hydroxyrisperidone experienced better control over psychotic symptoms compared to those with lower levels .
  • Genetic Variability : Variations in the CYP2D6 gene significantly influence the metabolism of risperidone and its active metabolite. Patients classified as "poor metabolizers" exhibited increased plasma concentrations of risperidone, leading to a higher risk of adverse effects .
  • Safety Profile : Clinical trials indicate that lower doses of this compound produce fewer extrapyramidal side effects compared to other antipsychotics, making it a favorable option for long-term management .

Q & A

Basic Research Questions

Q. How is 7-Hydroxy Risperidone identified and characterized in pharmacokinetic studies?

  • Methodological Answer : Identification involves high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to detect the metabolite in plasma or serum. Structural confirmation is achieved via nuclear magnetic resonance (NMR) spectroscopy, focusing on hydroxyl group positioning (C7) and comparisons with reference standards. Sample preparation must follow strict protocols to avoid degradation, such as rapid centrifugation (3,000 rpm for 10 minutes) and storage at −20°C to preserve stability .

Q. What analytical techniques are used to quantify this compound in biological samples?

  • Methodological Answer : Reverse-phase HPLC with UV detection is commonly employed, optimized using parameters like mobile phase composition (e.g., acetonitrile-phosphate buffer) and column selection (C18). For enhanced sensitivity, LC-MS/MS is preferred, with calibration curves validated across physiological concentration ranges (e.g., 1–100 ng/mL). Internal standards (e.g., deuterated analogs) correct for matrix effects .

Q. What is the metabolic pathway leading to the formation of this compound?

  • Methodological Answer : this compound is a primary active metabolite of risperidone, formed via cytochrome P450 (CYP) 2D6-mediated hydroxylation. In vitro studies use human liver microsomes or recombinant CYP enzymes to model this pathway. Reaction conditions (pH, temperature, cofactors like NADPH) must be standardized, and kinetic parameters (Km, Vmax) calculated to assess metabolic efficiency .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound for high purity and yield?

  • Methodological Answer : Regioselective hydroxylation of risperidone requires catalysts like metalloporphyrins or engineered enzymes to target the C7 position. Reaction optimization via Design of Experiments (DoE) methods, such as Box-Behnken designs, can evaluate variables (temperature, solvent, catalyst concentration). Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization ensures >98% purity. Yield improvements focus on minimizing side products (e.g., 9-hydroxy derivatives) .

Q. How should contradictory findings regarding the pharmacological activity of this compound be systematically analyzed?

  • Methodological Answer : Contradictions (e.g., variable receptor binding affinity across studies) require meta-analyses of published data, stratified by experimental conditions (e.g., in vitro vs. in vivo models). Statistical tools like ANOVA or mixed-effects models assess heterogeneity. Follow-up studies should standardize assays (e.g., radioligand binding for dopamine D2 and serotonin 5-HT2A receptors) and control for variables like CYP2D6 genotype in human trials .

Q. What methodological considerations are critical when developing and validating HPLC-based assays for this compound quantification?

  • Methodological Answer : Validation follows International Council for Harmonisation (ICH) guidelines, including parameters:

  • Linearity : R² ≥ 0.99 across the analytical range.
  • Accuracy : Recovery rates of 85–115% via spiked samples.
  • Precision : Intraday/interday CV < 5%.
  • Limit of Detection (LOD) : Signal-to-noise ratio ≥ 3.
  • Robustness : Testing pH, flow rate, and column batch variations. Method optimization should reference USP protocols for risperidone impurities .

Q. What experimental designs are recommended to study the long-term stability of this compound under various storage conditions?

  • Methodological Answer : Stability studies use accelerated (40°C/75% RH) and long-term (25°C/60% RH) conditions per ICH Q1A guidelines. Samples are analyzed periodically (0, 1, 3, 6 months) for degradation (e.g., oxidation products) via HPLC-MS. Photostability testing follows ICH Q1B, using controlled light exposure. Data analysis employs kinetic models (zero/first-order) to predict shelf-life .

Eigenschaften

IUPAC Name

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-7-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O3/c1-14-18(23(30)28-13-17(29)3-5-21(28)25-14)8-11-27-9-6-15(7-10-27)22-19-4-2-16(24)12-20(19)31-26-22/h2,4,12,15,17,29H,3,5-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWPQNZPAOAQSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CC(CCC2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50332989
Record name 7-Hydroxy Risperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147663-04-5
Record name 7-Hydroxyrisperidone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147663-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hydroxy Risperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 8.5 parts of 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-ethyl]-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, 14 parts of iodotrimethylsilane and 40 parts of acetonitrile was stirred overnight at 70° C. Another portion of 2.8 parts of iodotrimethylsilane was added and the reaction mixture was stirred for a while at 90° C. and then overnight at reflux temperature. After cooling, the whole was evaporated. The residue was taken up in ethanol and the whole was evaporated again. The residue was taken up in water and treated with a sodium hydroxide solution. The product was extracted with trichloromethane. The extract was dried, filtered and evaporated. The residue was purified by column chromatography over silica gel using a mixture of trichloromethane and methanol (95:5 by volume) as eluent. The desired fraction was collected and the eluent was evaporated. The residue was solidified in ethanol. The product was filtered off and dried, yielding 0.3 parts (3.7%) of 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-7-hydroxy-2-methyl-4H-pyrido[1,2-a]-pyrimidin-4-one; mp. 156.2° C. (Compound 7)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-Hydroxy Risperidone
7-Hydroxy Risperidone
7-Hydroxy Risperidone
7-Hydroxy Risperidone
7-Hydroxy Risperidone
7-Hydroxy Risperidone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.